molecular formula C38H67N5O10 B12423768 CG-PEG5-azido

CG-PEG5-azido

Cat. No.: B12423768
M. Wt: 754.0 g/mol
InChI Key: GDQHFXCSTNPUJJ-USNDIUSMSA-N
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Description

CG-PEG5-azido is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

CG-PEG5-azido is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG-based linker. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

CG-PEG5-azido undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazole-containing compounds, which are often used in the synthesis of PROTACs and other bioactive molecules .

Mechanism of Action

CG-PEG5-azido exerts its effects through the following mechanisms:

Properties

Molecular Formula

C38H67N5O10

Molecular Weight

754.0 g/mol

IUPAC Name

(4R)-N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

InChI

InChI=1S/C38H67N5O10/c1-26(29-5-6-30-36-31(24-33(46)38(29,30)3)37(2)9-8-28(44)22-27(37)23-32(36)45)4-7-34(47)41-25-35(48)40-10-12-49-14-16-51-18-20-53-21-19-52-17-15-50-13-11-42-43-39/h26-33,36,44-46H,4-25H2,1-3H3,(H,40,48)(H,41,47)/t26-,27+,28-,29-,30+,31+,32-,33+,36+,37+,38-/m1/s1

InChI Key

GDQHFXCSTNPUJJ-USNDIUSMSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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